(S)-N-methyl-O-tert-butyldimethylsilyl serinemethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-methyl-O-tert-butyldimethylsilyl serinemethyl ester is a specialized organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is a derivative of serine, an amino acid, and is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-methyl-O-tert-butyldimethylsilyl serinemethyl ester typically involves the esterification of serine with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . Another method involves the use of tert-butanol and anhydrous magnesium sulfate with boron trifluoride diethyl etherate as additional reagents .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and immobilized enzymes can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-N-methyl-O-tert-butyldimethylsilyl serinemethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce the corresponding alcohol and carboxylic acid.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester into an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Produces alcohol and carboxylic acid.
Reduction: Produces alcohol.
Substitution: Produces substituted esters or other derivatives.
Scientific Research Applications
(S)-N-methyl-O-tert-butyldimethylsilyl serinemethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-N-methyl-O-tert-butyldimethylsilyl serinemethyl ester involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, undergoing hydrolysis or other transformations. The ester group can be cleaved by esterases, releasing the active serine derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-serine methyl ester
- L-serine methyl ester hydrochloride
- D-serine methyl ester hydrochloride
Uniqueness
(S)-N-methyl-O-tert-butyldimethylsilyl serinemethyl ester is unique due to its tert-butyldimethylsilyl protecting group, which provides steric hindrance and enhances its stability. This makes it particularly useful in synthetic applications where stability and selectivity are crucial.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it a valuable tool in various scientific research and industrial processes.
Properties
Molecular Formula |
C11H25NO3Si |
---|---|
Molecular Weight |
247.41 g/mol |
IUPAC Name |
methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(methylamino)propanoate |
InChI |
InChI=1S/C11H25NO3Si/c1-11(2,3)16(6,7)15-8-9(12-4)10(13)14-5/h9,12H,8H2,1-7H3/t9-/m0/s1 |
InChI Key |
APMNPGBXWATONE-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)NC |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.